molecular formula C20H21N3O2S B2994945 2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1021039-61-1

2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide

Cat. No.: B2994945
CAS No.: 1021039-61-1
M. Wt: 367.47
InChI Key: XRDRRJYKHCDDGZ-UHFFFAOYSA-N
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Description

“2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide” is a chemical compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Agents

Research has identified compounds incorporating the thiazolo[3,2-a]pyrimidin moiety as potent antimicrobial agents. The synthesis of new heterocycles involving this moiety, such as thiazole, pyridine, pyrrole, and coumarin derivatives, has been explored for their antimicrobial efficacy. These compounds were evaluated and showed significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).

Antitumor Activity

Some newly synthesized heterocyclic compounds, including those with a thiazolo[3,2-a]pyrimidin backbone, have been assessed for their antitumor activities. The exploration of these compounds against various cancer cell lines has indicated promising results, suggesting a potential avenue for developing novel anticancer therapies (Albratty et al., 2017).

Insecticidal Properties

In addition to antimicrobial and antitumor activities, compounds derived from thiazolo[3,2-a]pyrimidin moieties have been evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. This research offers a foundation for developing new insecticides to protect crops from pests while minimizing environmental impact (Fadda et al., 2017).

Future Directions

Given the promising biological activities of thiazolo[3,2-a]pyrimidine derivatives, future research could focus on further exploring their potential as therapeutic agents, particularly in the field of oncology . Additionally, the development of new synthetic methods to produce these compounds could also be a valuable area of study .

Properties

IUPAC Name

2-cyclopentyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-9-19(25)23-17(12-26-20(23)21-13)15-7-4-8-16(11-15)22-18(24)10-14-5-2-3-6-14/h4,7-9,11-12,14H,2-3,5-6,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRRJYKHCDDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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